2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole
Description
Properties
IUPAC Name |
2-[bromo(difluoro)methyl]-6-fluoro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-8(11,12)7-13-5-2-1-4(10)3-6(5)14-7/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLOYPLQJJTAMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)C(F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole typically involves the introduction of bromine and difluoromethyl groups onto a benzimidazole scaffold. One common method involves the reaction of 5-fluoro-1H-benzimidazole with bromodifluoromethane under specific conditions to achieve the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Conditions typically involve the use of polar aprotic solvents and moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used as a probe to study biological processes and interactions due to its ability to interact with biomolecules.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. Additionally, the compound’s electronic properties can influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoro-1,3-dimethylbenzene
- 2-Bromo-4,5-difluorobenzoic acid methyl ester
- 2-Bromo-5-(difluoromethyl)pyridine
Uniqueness
2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole is unique due to the presence of both bromine and difluoromethyl groups on the benzimidazole scaffold. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential use in multiple fields further highlight its uniqueness compared to similar compounds.
Biological Activity
2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole is a fluorinated benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a bromine atom and a difluoromethyl group at the 2-position, along with a fluorine atom at the 5-position of the benzimidazole ring. Its unique structural attributes contribute to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.
- Molecular Formula : CHBrFN
- Molecular Weight : Approximately 315.04 g/mol
Antimicrobial Properties
Benzimidazole derivatives, including this compound, are known for their antimicrobial activities. Research indicates that these compounds can exhibit significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Candida albicans.
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Antimicrobial | < 1 µg/mL against MRSA |
| 2-(1H-indol-3-yl)-1H-benzimidazole | Antimicrobial | < 1 µg/mL against C. albicans |
Anticancer Activity
The compound has shown promise in anticancer research, particularly through its ability to intercalate with DNA and inhibit cancer cell proliferation. Studies have demonstrated that structural modifications in benzimidazoles can significantly enhance their cytotoxicity against various cancer cell lines.
Case Study : A recent study evaluated the anticancer potential of several benzimidazole derivatives, including those structurally similar to this compound. The results indicated that compounds with specific substitutions at the C2 and C5 positions exhibited enhanced potency against cancer cells, with IC values ranging from 25 to 77 nM in different cell lines.
The biological activity of this compound is largely attributed to its interaction with various biomolecular targets:
- DNA Binding : The compound's ability to intercalate into DNA helix disrupts replication and transcription processes, leading to apoptosis in cancer cells.
- Enzyme Inhibition : It may also inhibit key enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Structure-Activity Relationship (SAR)
Research on SAR has revealed that the position and nature of substituents on the benzimidazole ring significantly influence biological activity. For instance:
- Substituents at C2 and C5 : Modifications at these positions can enhance antimicrobial and anticancer properties.
- Fluorination Effects : The presence of fluorine atoms has been associated with increased lipophilicity and improved binding affinity to biological targets, enhancing overall efficacy.
Q & A
Q. What synthetic methodologies are effective for preparing 2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves cyclization of substituted o-phenylenediamine precursors with bromodifluoroacetylating agents. Key considerations include:
- Catalysts: Use of Lewis acids (e.g., ZnCl₂) or palladium catalysts to facilitate cyclization .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates .
- Temperature Control: Reactions are often conducted at 80–120°C to balance reaction rate and byproduct formation. Lower temperatures (<80°C) may reduce halogen scrambling but prolong reaction time .
- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity .
Q. Which spectroscopic and chromatographic techniques are most suitable for characterizing the structural integrity of this compound?
Methodological Answer: A multi-technique approach is critical:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Confirms substitution patterns (e.g., fluorine at C5, bromodifluoromethyl at C2). Aromatic protons appear as doublets (δ 7.2–8.1 ppm), while CF₂Br groups show distinct splitting .
- ¹⁹F NMR: Identifies difluoromethyl environments (δ -110 to -120 ppm) and distinguishes fluorine substituents .
- FTIR: Peaks at 1610–1630 cm⁻¹ (C=N stretching) and 740–760 cm⁻¹ (C-Br bending) confirm benzimidazole core and bromine presence .
- HPLC-MS: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve impurities. ESI-MS in positive mode detects [M+H]⁺ ions for molecular weight validation .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data observed in studies of halogenated benzimidazole derivatives?
Methodological Answer: Contradictions often arise from structural nuances or assay conditions. Systematic approaches include:
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects using analogs (e.g., replacing Br with Cl or CF₃). For example, bromine enhances electrophilicity, increasing kinase inhibition but potentially reducing solubility .
- Assay Validation: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times. Variability in IC₅₀ values may stem from differential protein expression .
- Computational Docking: Use AutoDock Vina to model interactions with target proteins (e.g., EGFR). Mismatches between predicted and observed activity may indicate off-target effects .
Q. What computational approaches are employed to predict the binding affinity and pharmacokinetic properties of this compound?
Methodological Answer:
- Molecular Docking:
- ADMET Prediction:
Q. How can researchers optimize the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability Studies:
- Thermal Stability:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
